ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate;hydrochloride
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Description
Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The compound contains an indole moiety substituted at the 3-position with an aminoethyl group and a carboxylate ester at the 2-position.
Synthesis Analysis
The synthesis of related ethyl indole-2-carboxylate derivatives has been reported in several studies. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . Another study describes the synthesis of ethyl 3-aminothiophene-2-carboxylate, which involved esterification and cyclocondensation steps, yielding a nonhygroscopic crystalline HCl salt of the amine . Although these methods do not directly describe the synthesis of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride, they provide insight into the synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction methods. For example, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid was determined, revealing an orthorhombic space group and a three-dimensional network formed through hydrogen bonds . Similarly, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved, showing an orthorhombic space group and a two-dimensional network formed by hydrogen bonds . These studies demonstrate the importance of hydrogen bonding in the solid-state structure of these compounds.
Chemical Reactions Analysis
The reactivity of indole derivatives can be quite diverse. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate led to debenzoylation . The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate occurred at the C3-position or on the benzene moiety of the indole nucleus, showing the regioselectivity of acylation . These reactions highlight the potential transformations that ethyl indole-2-carboxylate derivatives can undergo, which may be relevant for the synthesis or modification of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides information on the density and molecular weight, which are important for understanding the compound's physical properties . The synthesis of ethyl 3-aminothiophene-2-carboxylate revealed that the HCl salt form provided practical isolation points, indicating the importance of salt formation in modifying the physical properties of these compounds .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12;/h3-6,15H,2,7-8,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEACTYGIRVSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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